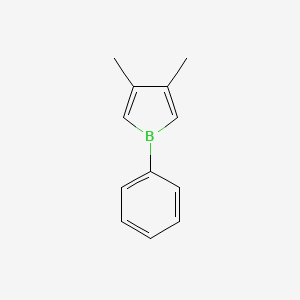
1-Octanol, 2-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octanol, 2-iodo- is an organic compound with the molecular formula C8H17IO. It is a derivative of 1-octanol, where an iodine atom is attached to the second carbon of the octanol chain.
準備方法
Synthetic Routes and Reaction Conditions: 1-Octanol, 2-iodo- can be synthesized through several methods. One common approach involves the iodination of 1-octanol. This process typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under controlled conditions. The reaction proceeds via the formation of an intermediate, which then undergoes substitution to yield 1-Octanol, 2-iodo-.
Industrial Production Methods: In an industrial setting, the production of 1-Octanol, 2-iodo- may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions: 1-Octanol, 2-iodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form 1-octanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 1-octanol.
Substitution: Formation of various substituted octanol derivatives
科学的研究の応用
1-Octanol, 2-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in modulating enzyme activity and cellular processes.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products
作用機序
The mechanism of action of 1-Octanol, 2-iodo- involves its interaction with molecular targets and pathways within biological systems. The iodine atom can participate in various biochemical reactions, influencing enzyme activity and cellular signaling pathways. The hydroxyl group allows for hydrogen bonding and interactions with other molecules, further contributing to its biological effects .
類似化合物との比較
1-Octanol: A primary alcohol with a similar structure but without the iodine atom.
2-Iodoethanol: A shorter-chain analogue with an iodine atom on the second carbon.
2-Iodopropanol: Another analogue with a three-carbon chain and an iodine atom on the second carbon.
Uniqueness: 1-Octanol, 2-iodo- is unique due to the presence of both a hydroxyl group and an iodine atom on the same moleculeThe iodine atom enhances its reactivity in substitution reactions, while the hydroxyl group allows for interactions with biological molecules .
特性
CAS番号 |
119297-96-0 |
|---|---|
分子式 |
C8H17IO |
分子量 |
256.12 g/mol |
IUPAC名 |
2-iodooctan-1-ol |
InChI |
InChI=1S/C8H17IO/c1-2-3-4-5-6-8(9)7-10/h8,10H,2-7H2,1H3 |
InChIキー |
LTCOJLUSXJQWIG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)

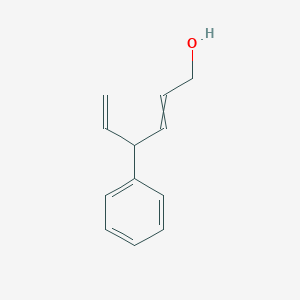
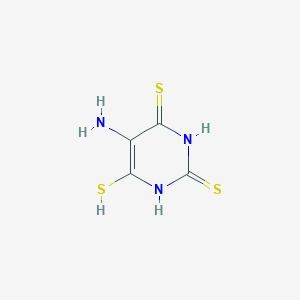

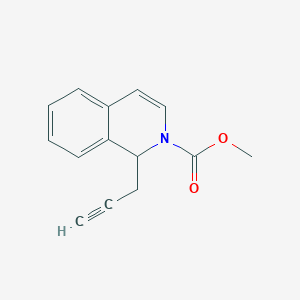
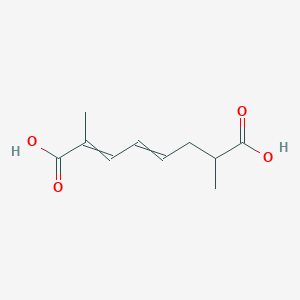

![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI)](/img/structure/B14304769.png)
![Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide](/img/structure/B14304771.png)
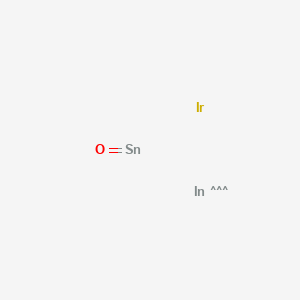
![N-[2-(Phenylselanyl)cyclohexyl]benzamide](/img/structure/B14304783.png)

